2-(4-CHLOROPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE
Description
This compound belongs to a class of acetamide derivatives featuring a benzodiazol core substituted with a pyrrolidinylmethyl group and a methyl moiety. For instance, intermediates such as ethyl 2-(4-chlorophenoxy)acetate and 2-(4-chlorophenoxy)acetohydrazide are synthesized via nucleophilic substitution and hydrazine reactions, respectively, under reflux or microwave-assisted conditions .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-25-19-9-6-16(12-18(19)24-20(25)13-26-10-2-3-11-26)23-21(27)14-28-17-7-4-15(22)5-8-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVDHCWWFPTQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N=C1CN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the pyrrolidine ring, and the attachment of the chlorophenoxy group. Common synthetic routes include:
Formation of the Benzodiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions, where a pyrrolidine derivative is introduced to the benzodiazole core.
Attachment of the Chlorophenoxy Group: This step typically involves the reaction of a chlorophenol derivative with the intermediate compound, often under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(4-Chlorophenoxy)Acetate (Intermediate)
- Structure: Lacks the benzodiazol-pyrrolidine moiety but shares the 4-chlorophenoxy-acetate backbone.
- Synthesis: Produced via KI-catalyzed reaction between 4-chlorophenol and ethyl 2-chloroacetate under reflux. Microwave-assisted methods improve yields (e.g., 90°C for 15 minutes) compared to conventional heating .
- Key Difference : The target compound’s benzodiazol ring introduces steric complexity, necessitating additional cyclization steps (e.g., NaOH/DMF/H₂O system) .
2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl]-N-[(2R)-1-Hydroxy-2-Butanyl]Acetamide
- Structure : Features an indole ring instead of benzodiazol, with a chlorobenzoyl group and a hydroxybutanyl side chain.
- Key Difference : The benzodiazol core in the target compound may confer distinct electronic properties, altering binding selectivity compared to indole-based analogues.
Reaction Efficiency and Methodologies
A comparative analysis of synthesis routes reveals significant differences in yield and reaction time:
*Hypothesized based on analogous benzodiazol cyclization steps.
Microwave irradiation enhances reaction efficiency by reducing time and improving yields, a trend likely applicable to the target compound’s synthesis .
Crystallographic and Structural Insights
Comparative analysis of similar compounds suggests:
- Bond Lengths/Angles: Chlorophenoxy groups typically exhibit C–O bond lengths of ~1.36 Å and Cl–C aromatic bonds of ~1.74 Å, consistent with electron-withdrawing effects.
- Packing Motifs : Benzodiazol derivatives often form hydrogen-bonded dimers via acetamide N–H groups, whereas indole analogues (e.g., compound in ) may adopt π-π stacking due to planar aromatic systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
